chemical structure and properties of (S)-1-Morpholinopropan-2-amine hydrochloride
chemical structure and properties of (S)-1-Morpholinopropan-2-amine hydrochloride
An In-depth Technical Guide to (S)-1-Morpholinopropan-2-amine hydrochloride
Authored by: Gemini, Senior Application Scientist
Introduction
(S)-1-Morpholinopropan-2-amine hydrochloride is a chiral organic compound featuring a morpholine ring and a primary amine. The morpholine moiety is a prevalent scaffold in medicinal chemistry, known for its ability to improve the pharmacokinetic properties of drug candidates, such as aqueous solubility and metabolic stability.[1] The presence of a chiral center and two reactive nitrogen atoms makes this compound a valuable and versatile building block in the synthesis of more complex molecules, particularly for pharmaceutical active ingredients (APIs).[2][3] This guide provides a comprehensive overview of the chemical structure, properties, synthesis, analytical characterization, and potential applications of (S)-1-Morpholinopropan-2-amine hydrochloride, intended for researchers and professionals in drug development and chemical synthesis.
Chemical Structure and Stereochemistry
The fundamental structure of (S)-1-Morpholinopropan-2-amine hydrochloride consists of a propane backbone with a morpholine ring attached to the first carbon and an amine group on the second, chiral carbon. The hydrochloride salt form enhances its stability and water solubility.[4]
The key structural features include:
-
Morpholine Ring : A six-membered heterocycle containing both an ether and a secondary amine functionality.[5] The oxygen atom can act as a hydrogen bond acceptor, while the nitrogen atom is basic.[5]
-
Chiral Center : The second carbon of the propane chain is a stereocenter, leading to (S) and (R) enantiomers. The (S)-configuration is crucial for stereospecific interactions with biological targets.
-
Primary Amine : A nucleophilic and basic primary amine group that serves as a key reactive site for further chemical modifications.
-
Hydrochloride Salt : The amine groups are protonated by hydrochloric acid to form the more stable and water-soluble hydrochloride salt.
Caption: Chemical structure of (S)-1-Morpholinopropan-2-amine hydrochloride.
Physicochemical Properties
The physicochemical properties of (S)-1-Morpholinopropan-2-amine hydrochloride are summarized in the table below. These properties are essential for its handling, storage, and application in chemical synthesis.
| Property | Value |
| Molecular Formula | C₇H₁₇ClN₂O |
| Molecular Weight | 180.68 g/mol |
| CAS Number | 878279-07-3 (for the free base) |
| Appearance | White to off-white solid (predicted) |
| Solubility | Soluble in water and polar organic solvents |
| Melting Point | Not available |
| Boiling Point | Not available |
| pKa | Not available |
Synthesis
The synthesis of (S)-1-Morpholinopropan-2-amine hydrochloride can be achieved through several routes, typically starting from a chiral precursor to ensure the desired stereochemistry. A common approach involves the reaction of (S)-2-aminopropan-1-ol with a suitable electrophile to introduce the morpholine ring, followed by conversion to the hydrochloride salt.
Illustrative Synthetic Protocol
This protocol describes a two-step synthesis starting from (S)-2-aminopropan-1-ol.
Step 1: Synthesis of (S)-1-Morpholinopropan-2-ol
-
To a solution of (S)-2-aminopropan-1-ol in a suitable solvent such as ethanol, add bis(2-chloroethyl) ether and a non-nucleophilic base like triethylamine.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography to obtain (S)-1-Morpholinopropan-2-ol.
Step 2: Conversion to (S)-1-Morpholinopropan-2-amine hydrochloride
This step would typically involve a multi-step process including activation of the hydroxyl group, displacement with an azide, reduction to the amine, and finally salt formation. A more direct, albeit potentially lower-yielding, approach could be explored. However, for a reliable synthesis, the multi-step route is preferred.
Alternative Step 2: Gabriel Synthesis Approach
-
Activate the hydroxyl group of (S)-1-Morpholinopropan-2-ol using a reagent like tosyl chloride in the presence of a base.
-
React the resulting tosylate with potassium phthalimide.
-
Cleave the phthalimide group using hydrazine to yield the free amine.
-
Dissolve the purified (S)-1-Morpholinopropan-2-amine in a suitable solvent like diethyl ether and bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in isopropanol, to precipitate the hydrochloride salt.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
Caption: Generalized workflow for the synthesis of (S)-1-Morpholinopropan-2-amine hydrochloride.
Analytical Characterization
A comprehensive analytical characterization is essential to confirm the identity, purity, and structure of (S)-1-Morpholinopropan-2-amine hydrochloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.[6]
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¹H NMR : The proton NMR spectrum is expected to show distinct signals for the protons on the propane chain and the morpholine ring. The protons on the morpholine ring adjacent to the nitrogen and oxygen will have characteristic chemical shifts. The methyl group will appear as a doublet due to coupling with the adjacent methine proton.
-
¹³C NMR : The carbon NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule.
Predicted NMR Data (in D₂O)
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| CH₃ | ~1.3 (d) | ~15 |
| CH₂ (morpholine, C-N) | ~2.8-3.2 (m) | ~52 |
| CH (chiral center) | ~3.3-3.5 (m) | ~55 |
| CH₂ (propane, C-N) | ~3.5-3.7 (m) | ~60 |
| CH₂ (morpholine, C-O) | ~3.8-4.0 (m) | ~65 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.[7]
-
Electrospray Ionization (ESI-MS) : In positive ion mode, the spectrum would show a prominent peak for the molecular ion [M+H]⁺ at m/z 145.13.
-
Fragmentation Pattern : The molecule is expected to fragment at the C-C and C-N bonds of the propane chain, as well as through cleavage of the morpholine ring. A characteristic fragment would be the loss of the morpholine group.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Characteristic IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) |
| N-H stretch (amine salt) | 3200-2800 (broad) |
| C-H stretch (aliphatic) | 2950-2850 |
| N-H bend (amine) | 1600-1500 |
| C-O-C stretch (ether) | 1150-1085 |
| C-N stretch (amine) | 1250-1020 |
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) is a standard technique for assessing the purity of (S)-1-Morpholinopropan-2-amine hydrochloride.[8]
Typical HPLC-UV Method
-
Column : C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[8]
-
Mobile Phase : A gradient or isocratic elution using a mixture of acetonitrile and a buffered aqueous solution (e.g., 10 mM phosphate buffer, pH 3.0).[8]
-
Flow Rate : 1.0 mL/min.[8]
-
Detection : UV at a low wavelength (e.g., 210 nm) due to the lack of a strong chromophore.
-
Column Temperature : 30 °C.[8]
Caption: General analytical workflow for the characterization of (S)-1-Morpholinopropan-2-amine hydrochloride.
Applications in Research and Drug Development
The morpholine ring is a key structural motif in many approved drugs, particularly those targeting the central nervous system (CNS).[3] Its presence can improve aqueous solubility, metabolic stability, and permeability across the blood-brain barrier.[3]
(S)-1-Morpholinopropan-2-amine hydrochloride serves as a valuable chiral building block for the synthesis of novel pharmaceutical candidates.[1] Its bifunctional nature allows for the introduction of the morpholine moiety and further elaboration at the primary amine. For instance, similar structures are used in the synthesis of beta-blockers and other therapeutic agents.[1]
Safety and Handling
-
GHS Hazard Statements : Likely to be classified as causing severe skin burns and eye damage (H314), and may be harmful if swallowed or in contact with skin.
-
Precautionary Statements :
-
Wear protective gloves, protective clothing, eye protection, and face protection (P280).
-
Wash skin thoroughly after handling (P264).
-
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305 + P351 + P338).[10]
-
IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water or shower (P303 + P361 + P353).[10]
-
IF SWALLOWED: Rinse mouth. Do NOT induce vomiting (P301 + P330 + P331).
-
-
Handling : Use only in a well-ventilated area, preferably in a chemical fume hood.[10] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[10]
-
Storage : Keep container tightly closed in a dry and well-ventilated place.[10] Store in a corrosives area.[10]
Conclusion
(S)-1-Morpholinopropan-2-amine hydrochloride is a chiral compound with significant potential as a building block in medicinal chemistry and drug development. Its structure, incorporating the beneficial morpholine moiety and a reactive primary amine, makes it a versatile intermediate for the synthesis of complex, stereochemically defined molecules. A thorough understanding of its chemical properties, synthesis, and analytical characterization is crucial for its effective application in research and development. Adherence to appropriate safety protocols is essential when handling this and related compounds.
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